State-Dependent Potency: 40.5-Fold Enhanced Inhibition in Inactivated vs. Resting Nav1.7 Channels
Vixotrigine demonstrates pronounced state-dependent inhibition at the Nav1.7 channel, a key target for neuropathic pain. Using whole-cell voltage-clamp electrophysiology on HEK293 cells expressing recombinant human Nav1.7 channels, the IC50 for peak current inhibition was 1.77 μM (95% CI: 1.20-2.33 μM) when holding at -70 mV (inactivated state), compared to 71.66 μM (95% CI: 46.85-96.48 μM) when holding at -120 mV (resting state), representing a 40.5-fold increase in potency for the inactivated state [1]. In a separate independent assessment using a FLIPR membrane potential assay, vixotrigine exhibited a 9-fold increase in potency for the open/inactivated state (IC50 = 6.3 μM) compared to the closed/resting state (IC50 = 54 μM) [2]. This state-dependent profile is mechanistically distinct from older Nav blockers; vixotrigine enhances inactivation without reducing activation, whereas many conventional agents non-selectively reduce activation [1].
| Evidence Dimension | Nav1.7 inhibitory potency across channel states (IC50) |
|---|---|
| Target Compound Data | Inactivated state (-70 mV): IC50 = 1.77 μM; Resting state (-120 mV): IC50 = 71.66 μM; Open/inactivated state: IC50 = 6.3 μM; Closed/resting state: IC50 = 54 μM |
| Comparator Or Baseline | Same compound tested across different voltage-holding conditions reflecting distinct channel conformational states |
| Quantified Difference | 40.5-fold increased potency at -70 mV vs -120 mV; 9-fold increased potency for open/inactivated vs closed/resting state |
| Conditions | Whole-cell voltage-clamp electrophysiology on HEK293 cells expressing recombinant human Nav1.7 channels (holding at -70 mV or -120 mV with 20-ms test pulse to 0 mV); FLIPR membrane potential assay using HEK293 cells |
Why This Matters
This pronounced state-dependence enables preferential targeting of pathologically hyperexcitable neurons that spend more time in the inactivated state, a property that may confer improved therapeutic index over non-state-dependent Nav blockers.
- [1] Chen H, et al. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802. Acta Pharmacol Sin. 2017;39(4):587-596. doi:10.1038/aps.2017.151. PMC5888685. View Source
- [2] Cayman Chemical. Raxatrigine (hydrochloride) Product Technical Datasheet. Cayman Item No. 23490-1. Neta Scientific. View Source
